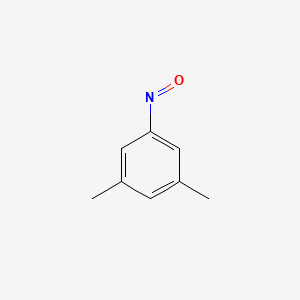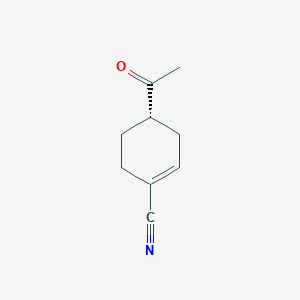
4-Tert-butylphenol;formaldehyde;4-octylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenol; formaldehyde; 4-octylphenol: is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-octylphenol. Each of these components has unique properties and applications, making the combined compound versatile in various industrial and scientific fields.
Vorbereitungsmethoden
4-Tert-butylphenol: is typically synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction produces 4-tert-butylphenol as the primary product, with 2-tert-butylphenol as a side product. Industrial production often involves transalkylation reactions to optimize yield.
Formaldehyde: is produced on an industrial scale through two primary methods: the oxidation-dehydrogenation of methanol using a silver catalyst and the FORMOX process, which involves the direct oxidation of methanol using metal oxide catalysts .
4-Octylphenol: is synthesized by the alkylation of phenol with 1-octene in the presence of an acid catalyst. This reaction yields 4-octylphenol as the main product.
Analyse Chemischer Reaktionen
4-Tert-butylphenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butylcyclohexanone.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It reacts with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry.
Formaldehyde: participates in numerous reactions, such as:
Oxidation: It can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Addition: It reacts with ammonia to form hexamethylenetetramine.
4-Octylphenol: undergoes similar reactions to other alkylphenols, including:
Oxidation: It can be oxidized to form 4-octylcyclohexanone.
Substitution: It reacts with formaldehyde to form phenolic resins.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenol: is widely used in the production of epoxy resins and curing agents. It is also employed in the synthesis of polycarbonate resins and phenolic resins . Additionally, it serves as a plasticizer and a chain stopper in polymer chemistry.
Formaldehyde: has extensive applications in various fields:
Chemistry: It is used in the synthesis of numerous organic compounds.
Biology: It serves as a preservative for biological specimens.
Medicine: It is used in the production of vaccines and disinfectants.
Industry: It is a key component in the manufacture of resins, adhesives, and coatings.
4-Octylphenol: is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of phenolic resins and as an intermediate in organic synthesis.
Wirkmechanismus
4-Tert-butylphenol: acts as a monofunctional phenol, meaning it can terminate polymer chains, thereby controlling molecular weight in polymer synthesis . It also participates in various chemical reactions due to its phenolic hydroxyl group.
Formaldehyde: exerts its effects through its high reactivity with nucleophilic groups, such as amines and thiols. It forms cross-links with proteins and nucleic acids, which is the basis for its use as a preservative and disinfectant .
4-Octylphenol: functions similarly to other alkylphenols, interacting with various molecular targets through its phenolic hydroxyl group. It can disrupt endocrine function by mimicking natural hormones.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylphenol: is similar to other tert-butylphenols, such as 2-tert-butylphenol and 3-tert-butylphenol. its position of the tert-butyl group makes it more effective as a chain stopper in polymer chemistry .
Formaldehyde: is the simplest aldehyde and is often compared to acetaldehyde and benzaldehyde. Its small size and high reactivity make it unique among aldehydes .
4-Octylphenol: is similar to other alkylphenols, such as nonylphenol and dodecylphenol. Its octyl group provides a balance between hydrophobicity and reactivity, making it useful in various applications .
Eigenschaften
CAS-Nummer |
68480-36-4 |
|---|---|
Molekularformel |
C25H38O3 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
4-tert-butylphenol;formaldehyde;4-octylphenol |
InChI |
InChI=1S/C14H22O.C10H14O.CH2O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h9-12,15H,2-8H2,1H3;4-7,11H,1-3H3;1H2 |
InChI-Schlüssel |
WXPCPVZVQDPOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Verwandte CAS-Nummern |
68480-36-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


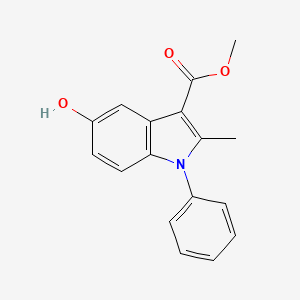
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
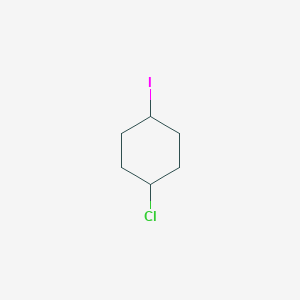
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
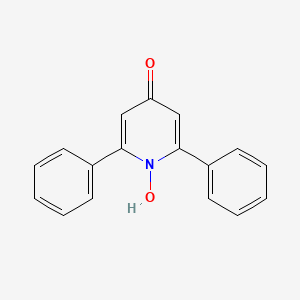
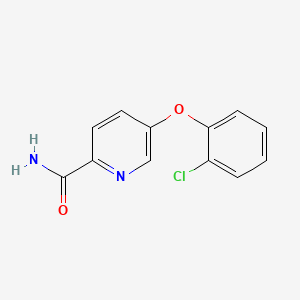
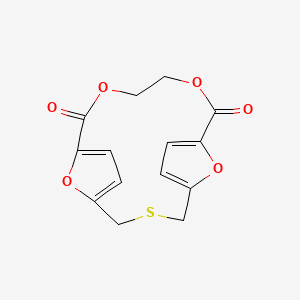
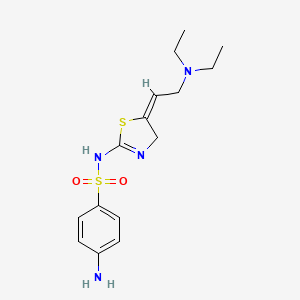
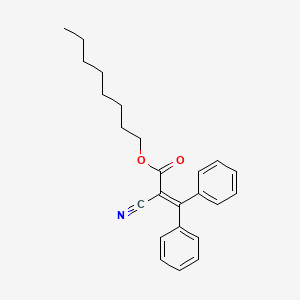
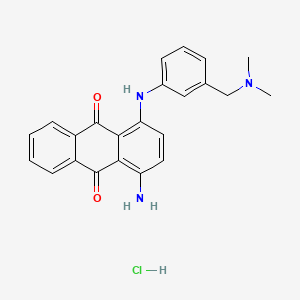
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)

